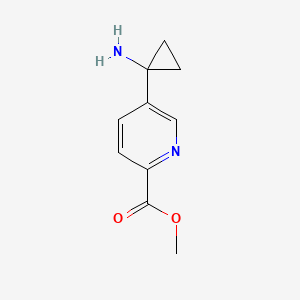

Methyl 5-(1-aminocyclopropyl)picolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 5-(1-aminocyclopropyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C10H12N2O2/c1-14-9(13)8-3-2-7(6-12-8)10(11)4-5-10/h2-3,6H,4-5,11H2,1H3 |

InChI Key |

MXONIBKVWKECEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C2(CC2)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Validation of Methyl 5-(1-aminocyclopropyl)picolinate

Executive Summary

Methyl 5-(1-aminocyclopropyl)picolinate is a high-value pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK, BTK) and agrochemicals. Its structural uniqueness lies in the 1-aminocyclopropyl moiety, which acts as a conformational lock, reducing entropic penalty upon protein binding compared to flexible alkyl chains.

However, the synthesis of this motif—typically via the Kulinkovich-Szymoniak reaction from a nitrile precursor—introduces specific analytical challenges. Common impurities include unreacted nitriles, ring-opened ketones, and titanium residues. This guide provides a definitive, self-validating protocol for the structural elucidation of this compound, moving beyond simple data listing to causal analysis.

Synthesis Context & Impurity Profiling

To elucidate the structure, one must understand the genesis of the sample. The primary synthetic route involves the reaction of Methyl 5-cyanopicolinate with ethylmagnesium bromide in the presence of Titanium(IV) isopropoxide (

Critical Impurity Vectors:

-

Ring Opening: The cyclopropyl ring is strained. Acidic workup can open the ring to form a methyl ketone.

-

Over-alkylation: Formation of secondary amines if stoichiometry is uncontrolled.

-

Hydrolysis: The methyl ester at position 2 is susceptible to hydrolysis, yielding the carboxylic acid (Zwitterionic species).

Visualization: Synthesis & Impurity Logic

The following diagram outlines the pathway and where structural deviations occur.

Figure 1: Reaction pathway highlighting critical failure points (Impurities A and B) that must be ruled out during elucidation.

Analytical Strategy: The "Triad of Confirmation"

We employ a Triad of Confirmation strategy: Mass Spectrometry (Identity), 1D NMR (Purity & Integration), and 2D NMR (Connectivity).

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out hydrolysis products.

-

Method: ESI+ (Electrospray Ionization), Q-TOF.

-

Target Mass:

. Calculated -

Diagnostic Failure Mode:

-

Observation of

( -

Observation of dimer peaks (

) is common for primary amines; do not mistake for impurities.

-

Nuclear Magnetic Resonance (NMR) Strategy

The 1H NMR spectrum is the definitive fingerprint. The molecule possesses a plane of symmetry through the pyridine ring (assuming fast rotation of the cyclopropyl group), rendering the cyclopropyl methylene protons (

Predicted 1H NMR Data (

, 400 MHz)

| Position | Type | Shift ( | Multiplicity | Coupling ( | Diagnostic Logic |

| H-6 | Ar-H | 8.55 - 8.65 | Doublet (d) | Most Deshielded. Alpha to Pyridine N. Meta coupling to H-4. | |

| H-3 | Ar-H | 8.05 - 8.15 | Doublet (d) | Ortho to Ester (EWG). Beta to N. Strong ortho coupling to H-4. | |

| H-4 | Ar-H | 7.70 - 7.80 | dd | Gamma to N. Coupling to H-3 (ortho) and H-6 (meta). | |

| OMe | 3.95 - 4.00 | Singlet (s) | - | Characteristic methyl ester singlet. | |

| Cyclopropyl | 1.10 - 1.30 | Multiplet (m) | - | The "Roofing" Effect. Symmetric AA'BB' system. Distinctive high-field region. | |

| Cyclopropyl | 0.90 - 1.10 | Multiplet (m) | - | Second pair of cyclopropyl protons. | |

| Amine | 1.80 - 2.50 | Broad (br s) | - | Exchangeable. Chemical shift varies with concentration/water. |

Critical Structural Validation Steps:

-

The "Roofing" Check: Cyclopropyl protons form a complex multiplet (AA'BB' system) rather than a simple triplet/quartet. If you see a clear triplet at

and quartet at -

The Integral Ratio: The ratio of Aromatic : Methoxy : Cyclopropyl must be exactly 3 : 3 : 4 . A ratio of 3:3:5 suggests trapped solvent or ethyl impurities.

2D NMR Connectivity (HMBC)

To rigorously prove the cyclopropyl group is attached to Position 5 (and not Position 3 or 4 via rearrangement), Heteronuclear Multiple Bond Coherence (HMBC) is required.

Key Correlations:

-

H-Cyclopropyl (

1.1) -

H-Methoxy (

4.0)

Experimental Protocol: Sample Preparation

Cyclopropylamines are essentially stable, but they can form carbonates with atmospheric

Step-by-Step Elucidation Workflow

-

Solvent Selection: Use DMSO-d6 if the free amine is suspected to be a zwitterion with the ester (rare but possible). Use CDCl3 for standard characterization. Neutralize CDCl3 by passing it through basic alumina to remove traces of HCl, which can broaden the amine signal or open the ring.

-

Sample Concentration: Dissolve 5-10 mg in 0.6 mL solvent. High concentrations (>20 mg) can cause line broadening due to hydrogen bonding.

-

Acquisition:

-

Run 1H NMR (16 scans).

-

Run 13C NMR (1024 scans minimum; quaternary carbons at C-2 and C-5 are slow to relax).

-

Run COSY (to distinguish H-3/H-4 coupling).

-

Run HSQC (to assign protonated carbons).

-

Run HMBC (Long-range connectivity).

-

Visualization: Connectivity Logic

The following diagram illustrates the specific HMBC correlations required to sign off on the structure.

Figure 2: Required HMBC correlations to definitively assign the substitution pattern.

Quantitative Data Summary

| Parameter | Specification | Acceptance Criteria |

| Appearance | Visual | Off-white to pale yellow solid |

| Mass (m/z) | ESI-MS ( | |

| 1H NMR Purity | Integrated Area | |

| Residual Solvent | 1H NMR | |

| Water Content | Karl Fischer |

References

-

Kulinkovich Reaction Mechanism & Scope

-

Pyridine NMR Shift Data

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General Reference for Pyridine Substituent Effects).

-

-

Synthesis of Pyridine-Cyclopropyl Intermediates

-

Syngenta Participations AG. (2022). Process for the preparation of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters. WO2022074214A1. Link

-

-

Cyclopropylamine NMR Characteristics

Sources

Advanced Pharmacodynamics of Picolinate Derivatives: From Chelation to Clinical Efficacy

Introduction: The Picolinate Pharmacophore

Picolinic acid (pyridine-2-carboxylic acid) is more than a simple tryptophan catabolite; it is a bidentate ligand with a high affinity for transition metal ions (Zn²⁺, Fe²⁺, Cu²⁺, Cr³⁺). In the physiological context, it acts as an endogenous chelator, regulating metal ion absorption and distribution. In drug development, the picolinate pharmacophore is exploited for two distinct properties:

-

Thermodynamic Stability: The formation of stable 5-membered chelate rings with metal centers, essential for metallodrug stability.

-

Electronic Tunability: The pyridine ring allows for precise electronic and steric modifications (SAR) to target specific biological pathways, such as bacterial cell wall synthesis or insulin receptor modulation.

This guide dissects the biological activity of picolinate derivatives, moving from metabolic regulation to antimicrobial precision and oncological applications.

Metabolic Regulation: The Chromium Picolinate Paradigm[1][2]

The most commercially recognized application of picolinate is Chromium(III) Picolinate (CrPic) . While the clinical efficacy remains a subject of nuanced debate, the molecular mechanism—specifically the "Chromodulin" hypothesis—provides a critical template for designing insulin-sensitizing metallodrugs.

Mechanism of Action: The Chromodulin Switch

Chromium(III) does not act directly on the insulin receptor (IR). Instead, it functions as a cofactor for Chromodulin (Low-Molecular-Weight Chromium-Binding Substance, LMWCr).

-

Mobilization: In response to insulin spikes, transferrin transports Cr³⁺ to insulin-sensitive cells.[1]

-

Activation: Cr³⁺ binds to apochromodulin (an oligopeptide), converting it to holochromodulin.

-

Amplification: Holochromodulin binds to the activated Insulin Receptor (IR) beta-subunit.[1] This binding stabilizes the receptor in its active conformation, amplifying tyrosine kinase activity.

-

Termination Inhibition: CrPic has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP-1B) , the enzyme responsible for dephosphorylating and deactivating the IR, thereby prolonging the insulin signal.

Visualization: Insulin Signaling Amplification

The following diagram illustrates the dual-action mechanism of CrPic in enhancing glucose uptake.

Caption: Figure 1: Dual mechanism of Chromium Picolinate. It allosterically activates the Insulin Receptor via Holochromodulin and simultaneously inhibits the deactivating enzyme PTP-1B.

Antimicrobial Precision: Picolinamides[3]

Recent medicinal chemistry efforts have pivoted from simple metal complexes to synthetic picolinamide derivatives . A breakthrough in this field is the development of narrow-spectrum antibiotics targeting Clostridioides difficile (C. diff), a pathogen notorious for resistance and recurrence.

Structure-Activity Relationship (SAR) Logic

The selectivity for C. diff over beneficial gut flora (e.g., Bacteroides, Lactobacillus) is driven by specific substitutions on the picolinate core.

-

The Core: The picolinamide scaffold is essential. Isosteres like benzamides or nicotinamides often lose potency or selectivity.

-

The "Magic" Substitution: Substituents at the 4-position of the pyridine ring (e.g., 4-(3-(trifluoromethoxy)phenoxy)) drastically improve selectivity.

-

Mechanism: These derivatives likely target Lipid II or related cell wall biosynthesis precursors, distinct from the mechanism of vancomycin.

Caption: Figure 2: SAR of Picolinamide Antibacterials. The 4-position substitution is the primary determinant for selective toxicity against C. difficile.

Oncology: Metal-Picolinate Complexes[4]

Beyond nutrient delivery, picolinate ligands are used to "fine-tune" the cytotoxicity of non-platinum metallodrugs.

Comparative Efficacy of Metal Centers

The choice of metal center alters the mechanism of cell death. The table below summarizes key complexes and their activity profiles.

| Complex | Metal Center | Target Mechanism | Key Cell Lines | IC50 (µM) | Reference |

| [Os(η⁶-p-cymene)(pic)Cl] | Osmium(II) | DNA Binding (Guanine pref.); ROS independent | A2780 (Ovarian) | ~5.0 | Inorg.[2] Chem. |

| [Ga(pic)₃] | Gallium(III) | Iron mimicry; Ribonucleotide Reductase inhibition | MDA-MB-231 (Breast) | 75-100 | J. Inorg. Biochem. |

| [Cu(pic)₂(H₂O)] | Copper(II) | DNA intercalation; ROS generation (Fenton) | HeLa (Cervical) | 3.6 | Dalton Trans. |

| [Ru(η⁶-p-cymene)(pic)Cl] | Ruthenium(II) | DNA monoadduct formation | HCT116 (Colon) | ~12.0 | J. Serb. Chem. Soc. |

Technical Insight: The Osmium(II) complexes are particularly notable because they remain active in cisplatin-resistant cell lines (A2780cis). The picolinate ligand provides the optimal lipophilicity (log P) to facilitate passive diffusion across the cell membrane, while the metal center executes the DNA lesion.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of a standard chromium complex and a functional biological assay.

Protocol A: Synthesis of Tris(picolinato)chromium(III) [Cr(pic)₃]

Rationale: This protocol maximizes yield and purity by controlling pH to prevent the formation of hydroxyl-bridged oligomers.

Reagents:

-

Chromium(III) chloride hexahydrate (

) -

Picolinic acid (99% purity)

-

Deionized water[3]

-

NaOH (1M) for pH adjustment

Workflow:

-

Dissolution: Dissolve 5.12 g (19.2 mmol) of

in 40 mL of deionized water. In a separate flask, dissolve 7.1 g (57.6 mmol, 3 eq) of picolinic acid in 30 mL water. -

Mixing: Slowly add the picolinic acid solution to the chromium solution under constant stirring.

-

pH Adjustment (Critical Step): The solution will be acidic. Dropwise add 1M NaOH to adjust the pH to 3.8 – 4.0 .

-

Note: If pH > 4.5, chromium hydroxides may precipitate, contaminating the product.

-

-

Reaction: Heat the mixture to 80°C for 30 minutes. The solution will turn from green to a deep reddish-purple.

-

Crystallization: Cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Purification: Filter the purple precipitate. Wash 3x with cold water to remove excess chloride. Dry in vacuo at 60°C.

-

Validation: Product should be a discrete monomeric species confirmed by ESI-MS (

) and elemental analysis.

Protocol B: In Vitro Glucose Uptake Assay (3T3-L1 Adipocytes)

Rationale: Validates the insulin-sensitizing activity of picolinate derivatives.

Workflow:

-

Differentiation: Culture 3T3-L1 fibroblasts in DMEM + 10% FBS. Induce differentiation into adipocytes using IBMX, dexamethasone, and insulin cocktail for 48 hours.

-

Starvation: Serum-starve fully differentiated adipocytes (Day 8) in low-glucose DMEM for 4 hours.

-

Treatment:

-

Control: Vehicle (DMSO < 0.1%).

-

Test: Cr(pic)₃ or derivative (10 nM – 1 µM).

-

Incubate for 16 hours.

-

-

Stimulation: Wash cells and treat with sub-maximal insulin (1 nM) for 20 minutes.

-

Uptake: Add 2-Deoxy-D-[³H]glucose (0.5 µCi/mL) for 10 minutes.

-

Termination: Wash rapidly with ice-cold PBS containing 10 mM unlabeled glucose and phloretin (to stop transport).

-

Quantification: Lyse cells in 0.1% SDS and measure radioactivity via liquid scintillation counting.

-

Data Normalization: Normalize counts to total protein content (BCA assay).

Future Outlook

The future of picolinate derivatives lies in neuroprotection and targeted delivery .

-

Neuroprotection: Unlike its structural analog quinolinic acid (an NMDA receptor agonist and neurotoxin), picolinic acid is neuroprotective. Derivatives that can cross the blood-brain barrier (BBB) are being investigated for reducing excitotoxicity in neurodegenerative diseases.

-

Novel Delivery: Conjugating picolinates with lipophilic tails or nanoparticle carriers to enhance mitochondrial targeting, specifically for metabolic reprogramming in cancer cells.

References

-

Vertex Pharmaceuticals. (2020). Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. National Institutes of Health. Link

-

Vincent, J. B. (2000). The Biochemistry of Chromium. The Journal of Nutrition. Link

-

Sadler, P. J., et al. (2011). Organometallic Osmium(II) Arene Anticancer Complexes Containing Picolinate Derivatives. Inorganic Chemistry (ACS). Link

-

Wang, Z. Q., et al. (2006).[4] Chromium picolinate enhances skeletal muscle cellular insulin signaling in vivo in obese, insulin-resistant JCR:LA-cp rats. The Journal of Nutrition. Link

-

Enyedy, É. A., et al. (2011).[5][2] Complex formation of the HQNO2-L-Pro Ligand with Essential Metal Ions. International Journal of Molecular Sciences. Link

-

ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of chromium(III) picolinate derivatives. Link

Sources

- 1. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN101602716B - Synthesis method of 2-chromium picolinate - Google Patents [patents.google.com]

- 4. Frontiers | Chromium–Insulin Reduces Insulin Clearance and Enhances Insulin Signaling by Suppressing Hepatic Insulin-Degrading Enzyme and Proteasome Protein Expression in KKAy Mice [frontiersin.org]

- 5. scialert.net [scialert.net]

"literature review of aminopicolinic acid esters"

From Coordination Chemistry to Next-Generation Auxinic Herbicides

Executive Summary

Aminopicolinic acid esters represent a privileged scaffold in both agrochemistry and coordination chemistry. Structurally defined by a pyridine core functionalized with a carboxylate ester (position 2) and an amine (positions 3, 4, 5, or 6), these compounds possess a unique "ambidextrous" reactivity.

In agrochemistry , the 4-amino-3-chloro-6-aryl-picolinate motif (Arylpicolinates) has revolutionized weed control. Unlike legacy auxins (e.g., 2,4-D), these esters (e.g., Halauxifen-methyl , Florpyrauxifen-benzyl ) exhibit high affinity for the AFB5 receptor, allowing for extremely low use rates (grams per hectare vs. kilograms).

In materials science and pharmaceuticals , the N,O-chelating ability of the picolinate moiety makes these esters ideal precursors for metallo-supramolecular polymers and potential antimycobacterial agents. This guide dissects their synthesis, mechanistic behavior, and experimental protocols.

Structural Classes & Chemical Properties

The position of the amino group dictates the electronic environment and binding potential of the ester.

| Isomer | Key Characteristic | Primary Application |

| 3-Aminopicolinate | High steric hindrance near the chelating nitrogen. | Ligand design; modifying metal bite angles. |

| 4-Aminopicolinate | Electron-donating amine para to the pyridine nitrogen increases basicity. | Core scaffold for Arylpicolinate herbicides. |

| 6-Aminopicolinate | Amine adjacent to the pyridine nitrogen; capable of tridentate coordination if derivatized. | Supramolecular coordination polymers (e.g., Cd(II) networks). |

Chelation & Coordination Modes

The picolinate ester moiety acts as a bidentate ligand. However, the introduction of an amino group adds a secondary donor site.

-

Bidentate (N,O): The pyridine nitrogen and carbonyl oxygen bind to metal centers (Zn, Cd, Cu).

-

Bridging: In 6-aminopicolinates, the exocyclic amine can bridge metal centers, forming Metal-Organic Frameworks (MOFs) or 1D coordination polymers.

The Arylpicolinate Revolution (Agrochemistry)

The most commercially significant application of aminopicolinic esters is in the Arylpicolinate class of herbicides. These are synthetic auxins that mimic indole-3-acetic acid (IAA).

Mechanism of Action: The AFB5 Pathway

Unlike traditional auxins that bind primarily to the TIR1 receptor, arylpicolinates show preferential binding to AFB5 (Auxin Signaling F-Box 5) . This distinct binding pocket allows them to bypass common resistance mechanisms found in weeds resistant to 2,4-D or dicamba.

Visualization: Auxin Signaling Pathway

The following diagram illustrates the interaction between the arylpicolinate ester (acting as a molecular glue) and the SCF^AFB5 ubiquitin ligase complex.

Caption: Arylpicolinate esters act as "molecular glues," recruiting Aux/IAA repressors to the SCF-AFB5 complex for degradation, triggering uncontrolled growth.

Comparative Data: Key Commercial Esters

| Compound | Commercial Name | Use Rate (g ai/ha) | Key Crop | Target Weeds |

| Halauxifen-methyl | Arylex™ | 5 – 10 | Wheat, Barley | Resistant broadleaves (Cleavers, Ragweed) |

| Florpyrauxifen-benzyl | Rinskor™ | 15 – 30 | Rice | Barnyardgrass, Sedges |

| Picloram | Tordon™ | 250 – 500 | Pasture | Woody brush (High volatility/drift risk) |

Note: The newer esters (Halauxifen/Florpyrauxifen) are effective at rates 50x lower than older picolinic acids like Picloram, reducing environmental load.

Synthetic Methodologies

The synthesis of highly substituted 4-aminopicolinates requires navigating the electron-deficient pyridine ring. Two primary routes exist: the N-Oxide Route (classic) and the Polychloro Route (industrial).

Route A: The Polychloro Strategy (Industrial Standard)

This route is preferred for herbicides like Halauxifen-methyl because it allows precise installation of halogens and aryl groups.

Protocol Logic:

-

Starting Material: 3,6-dichloropyridine-2-carboxylic acid (Clopyralid precursor).

-

Esterification: Protects the carboxylic acid.

-

Amination: Nucleophilic aromatic substitution (

) is favored at the 4-position due to activation by the ring nitrogen and the 3,5-dichloro substituents.

Visualization: Retrosynthetic Analysis

Caption: The industrial synthesis relies on the regioselective amination of the electron-deficient dichloropicolinate core followed by Suzuki coupling.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-aminopicolinate (Laboratory Scale)

Context: This method uses the N-oxide route, suitable for generating the core scaffold without heavy halogenation.

Reagents:

-

Picolinic acid N-oxide (10.0 mmol)[1]

-

H2SO4 (conc.) / HNO3 (fuming)[1]

-

Methanol (anhydrous)

-

Pd/C (10% wt)

Step-by-Step Methodology:

-

Nitration: Dissolve picolinic acid N-oxide in conc. H2SO4. Add fuming HNO3 dropwise at 0°C. Heat to 100°C for 4 hours.

-

Checkpoint: Monitor TLC for disappearance of starting material. The nitro group installs at C4 (para to N-oxide) due to electronic activation.

-

-

Reduction/Esterification (One-Pot): Dissolve the isolated 4-nitropicolinic acid in MeOH. Add catalytic H2SO4 (0.5 mL).

-

Hydrogenation: Add Pd/C (10% wt equivalent). Stir under H2 atmosphere (balloon pressure) at RT for 12 hours.

-

Purification: Filter through Celite to remove Pd. Evaporate MeOH. Neutralize residue with NaHCO3. Extract with Ethyl Acetate.[7]

-

Validation: 1H NMR (DMSO-d6) should show amino protons (~6.5 ppm) and methyl ester singlet (~3.8 ppm).

-

Protocol 2: Hydrolysis Study (Stability Check)

Context: Esters like Halauxifen-methyl are prodrugs/pro-herbicides. They must hydrolyze to the acid form to be active inside the plant/organism.

-

Preparation: Dissolve 10 mg ester in 1 mL Acetonitrile.

-

Incubation: Add 9 mL Phosphate Buffer (pH 7.4). Incubate at 25°C.

-

Sampling: Aliquot 100 µL at t=0, 1h, 4h, 24h.

-

Analysis: HPLC-UV (254 nm).

-

Expectation: Rapid hydrolysis (t1/2 < 24h) indicates good bioavailability but potential formulation stability issues.

-

Pharmaceutical & Materials Applications[4][8]

Metallo-Pharmaceuticals

Aminopicolinates are potent chelators. Derivatives of methyl 6-aminopicolinate have been synthesized to create "pincer" ligands for transition metals.

-

Antimycobacterial Agents: Chloropicolinate amides (derived from the ester) have shown activity against Mycobacterium tuberculosis. The mechanism likely involves disrupting metal homeostasis in the bacteria.

-

Sensors: Cd(II) coordination polymers using 6-aminopicolinate linkers exhibit photoluminescence that is quenched by Fe(III) ions, acting as sensitive environmental sensors.

Prodrug Design

The ester functionality is crucial for lipophilicity.

-

Cellular Entry: The neutral ester crosses cell membranes (plant cuticle or bacterial wall) via passive diffusion.

-

Activation: Cytosolic esterases cleave the methyl/benzyl group, releasing the active carboxylate anion which then binds to the target receptor (e.g., AFB5).

References

-

Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl." Bioorganic & Medicinal Chemistry. Link

-

Bawa, R. A., & Beatty, A. (2012).[8] "Synthesis of Some Aminopicolinic Acids." Journal of Chemistry and Chemical Engineering. Link

-

Salinas-Castillo, A., et al. (2024). "A family of Cd(II) coordination polymers constructed from 6-aminopicolinate... sensing of Fe3+." Dalton Transactions.[9] Link

-

Yuan, G., et al. (2022). "Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl." Journal of Plant Growth Regulation. Link

-

Sigma-Aldrich. (2024). "Methyl 6-aminopicolinate Product Sheet." MilliporeSigma. Link

-

APVMA. (2024). "Public Release Summary: Halauxifen-methyl." Australian Pesticides and Veterinary Medicines Authority. Link

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A family of Cd(II) coordination polymers constructed from 6-aminopicolinate and bipyridyl co-linkers: study of their growth in paper and photoluminescence sensing of Fe3+ and Zn2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. asianpharmtech.com [asianpharmtech.com]

- 8. profiles.umsl.edu [profiles.umsl.edu]

- 9. Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Picolinate Scaffold: From Biosynthetic Origins to Novel 6-Aryl Agrochemicals and Metallopharmaceuticals

The following technical guide details the discovery, origin, and synthetic evolution of novel picolinate compounds. It is structured to serve as a reference for researchers in medicinal chemistry and agrochemical discovery.

Executive Summary

The picolinate moiety (pyridine-2-carboxylate) is a "privileged scaffold" in bioactive discovery.[1] Historically recognized for its metal-chelating properties (N,O-bidentate binding), modern research has evolved this structure into a platform for targeted enzyme inhibition and auxinic herbicidal activity. This guide analyzes the transition from the biological origin of picolinic acid (the Kynurenine pathway) to the rational design of novel 6-aryl-picolinates (e.g., Halauxifen-methyl) and metallopharmaceutical chaperones .

Part 1: The Biological Origin

The Kynurenine Pathway

Picolinic acid (PIC) is not merely a synthetic artifact; it is an endogenous metabolite derived from the catabolism of L-Tryptophan.[2][3] Understanding this pathway is critical for researchers developing neuroprotective agents, as PIC modulates the neurotoxic effects of Quinolinic Acid (QUIN).

In the central nervous system (CNS) and periphery, greater than 95% of tryptophan is metabolized via the Kynurenine Pathway.[2] The divergence point for PIC synthesis occurs at the unstable intermediate 2-amino-3-carboxymuconic semialdehyde (ACMS) .

-

The Switch Mechanism: The enzyme ACMS decarboxylase (ACMSD) acts as the gatekeeper.

-

High ACMSD Activity: ACMS is decarboxylated to 2-aminomuconic semialdehyde, which cyclizes non-enzymatically to Picolinic Acid .

-

Low ACMSD Activity: ACMS undergoes spontaneous cyclization to form Quinolinic Acid (an NMDA receptor agonist and potential neurotoxin).

-

Visualization: The Biosynthetic Logic

The following diagram illustrates the metabolic flux and the critical "ACMSD Switch" that determines the production of neuroprotective Picolinic Acid versus neurotoxic Quinolinic Acid.[3]

Caption: The Kynurenine Pathway highlighting the ACMSD enzymatic switch controlling Picolinic Acid synthesis.[2][3]

Part 2: Chemical Genesis & Synthetic Strategies

The Shift to 6-Aryl-Picolinates

While early picolinate research focused on simple halogenation (e.g., Picloram), the discovery of Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™) by Dow AgroSciences marked a paradigm shift.[4][5] These "novel" picolinates feature an aryl group at the 6-position, drastically altering their binding affinity.

Mechanism of Action Difference:

-

Classic Auxins (2,4-D): Bind primarily to the TIR1 ubiquitin ligase complex.

-

Novel 6-Aryl Picolinates: Exhibit high affinity for the AFB5 (Auxin Signaling F-Box 5) homolog.[5] This distinct binding mode allows them to control weeds resistant to classic auxins.

Synthetic Workflow: Suzuki-Miyaura Coupling

The introduction of the aryl group at the 6-position is typically achieved via palladium-catalyzed cross-coupling. This reaction is sensitive to the electronics of the pyridine ring.

Table 1: Comparative Potency of Picolinate Generations

| Compound Class | Representative Molecule | Key Substitution | Target Receptor | Primary Use |

| 1st Gen | Picloram | 3,5,6-Trichloro | TIR1/AFB5 | Broadleaf control |

| 2nd Gen | Clopyralid | 3,6-Dichloro | TIR1/AFB5 | Thistle/Clover |

| 3rd Gen (Novel) | Halauxifen-methyl | 6-(4-chloro-3-methoxyphenyl) | AFB5 (High Specificity) | Cereal crops (Resistant weeds) |

Part 3: Experimental Protocols

Protocol A: Synthesis of Novel 6-Aryl-Picolinate Derivatives

Target: Synthesis of Methyl 4-amino-3-chloro-6-(4-methoxyphenyl)picolinate. Context: This protocol adapts the methodology used in the discovery of Arylex™ active.

Reagents:

-

Methyl 4-amino-3,6-dichloropicolinate (Starting Material)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Pd(PPh3)4 (Catalyst, 5 mol%)

-

Na2CO3 (2.0 M aqueous solution)

-

DME (Dimethoxyethane) / Water (2:1 ratio)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. This is critical; Pd(0) catalysts are oxygen-sensitive.

-

Solvation: Dissolve Methyl 4-amino-3,6-dichloropicolinate (1.0 eq) and 4-Methoxyphenylboronic acid (1.2 eq) in DME.

-

Base Addition: Add the 2.0 M Na2CO3 solution. Degas the mixture again by bubbling Argon through the solvent for 10 minutes.

-

Catalyst Injection: Add Pd(PPh3)4 quickly to minimize air exposure.

-

Reflux: Heat the reaction to 85°C (reflux) for 4-6 hours. Monitor via TLC (30% EtOAc in Hexanes). The 6-chloro starting material should disappear.

-

Workup: Cool to room temperature. Partition between Ethyl Acetate and Water. Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: Purify via silica gel column chromatography. The 6-aryl product is typically less polar than the starting material due to the loss of the electron-withdrawing chlorine.

Protocol B: Metal Binding Stability Assay (Potentiometric Titration)

Context: Validating picolinate ligands for radiopharmaceutical applications (e.g., Ac-225 chelators).

-

Preparation: Prepare a 1 mM solution of the novel picolinate ligand in 0.1 M KCl (to maintain ionic strength).

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

-

Titration: Titrate the ligand solution with 0.1 M KOH (CO2-free) to determine ligand protonation constants (pKa).

-

Complexation: Add the metal ion (e.g., Cu2+, Gd3+) at a 1:1 molar ratio.

-

Measurement: Perform the titration again. The pH drop relative to the free ligand curve indicates metal complexation (proton displacement).

-

Data Analysis: Use Hyperquad or similar software to fit the curves and calculate the stability constant (log K).

Part 4: Visualization of Discovery Logic

The discovery of novel picolinates relies on "scaffold hopping" and optimizing the "auxin head" (the picolinate core) vs. the "tail" (the 6-position aryl group).

Caption: Structure-Activity Relationship (SAR) logic for designing 6-aryl-picolinate herbicides.

References

-

The Physiological Action of Picolinic Acid in the Human Brain Source: NIH / PubMed Central [Link]

-

The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides Source: Bioorganic & Medicinal Chemistry / PubMed [Link][6]

-

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives Source: MDPI / Molecules [Link]

-

Design, Synthesis, Herbicidal Activity... of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Source: NIH / PubMed Central [Link]

-

Ligands Bearing Picolinate Groups as Potential Chelators for Application in Nuclear Medicine Source: ResearchGate / Inorganic Chemistry [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Robust and Sensitive Quantification of Picolinic Acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of picolinic acid in complex biological matrices such as human plasma. Picolinic acid, a key catabolite of the essential amino acid tryptophan, is implicated in a variety of physiological and pathological processes, including neuro-inflammation and immune responses.[1][2] Consequently, its reliable measurement is crucial for advancing research in these areas. The described method utilizes a stable isotope-labeled internal standard (Picolinic Acid-d4) to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.[1] The protocol outlines a straightforward protein precipitation for sample preparation, followed by a rapid and efficient chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[1][2] This method is tailored for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical tool for picolinate compound detection.

Introduction: The Significance of Picolinic Acid Measurement

Picolinic acid (pyridine-2-carboxylic acid) is a neuroactive metabolite of the kynurenine pathway, the primary route for tryptophan degradation in mammals.[1][2] Its biological functions are diverse, ranging from acting as a chelator of metal ions to modulating immune responses and neuronal excitability. Given its involvement in a wide array of biological processes, the ability to accurately quantify picolinic acid in biological fluids is of paramount importance for understanding disease pathogenesis and for the development of novel therapeutic interventions. LC-MS/MS has emerged as the gold standard for this application due to its inherent selectivity, sensitivity, and wide dynamic range, allowing for the precise measurement of low-level analytes in complex samples.[3][4][5]

Principle of the LC-MS/MS Method

The analytical strategy detailed herein is based on the principle of stable isotope dilution tandem mass spectrometry. This approach involves the addition of a known quantity of a deuterated analog of the analyte (Picolinic Acid-d4) as an internal standard (IS) at the beginning of the sample preparation process.[1] The IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By tracking the ratio of the analyte's signal to the IS's signal, any variations introduced during sample handling, injection, or ionization are effectively normalized, leading to highly reliable quantitative data.

Following a simple and efficient protein precipitation step to remove the bulk of the plasma proteins, the sample extract is injected into a High-Performance Liquid Chromatography (HPLC) system.[1] The chromatographic separation is achieved on a C18 reversed-phase column, which separates picolinic acid from other endogenous components of the sample matrix based on its polarity.[2][6]

The eluent from the HPLC column is then introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. In the ESI source, the analyte and IS are ionized, typically forming protonated molecules ([M+H]⁺). These ions are then transmitted to the first quadrupole (Q1) of the mass spectrometer, which is set to select only the ions with the specific mass-to-charge ratio (m/z) of the protonated picolinic acid and its IS. These selected "precursor ions" are then fragmented in the collision cell (Q2) by collision-induced dissociation (CID). The resulting "product ions" are characteristic of the precursor ion's structure. The third quadrupole (Q3) is set to monitor for specific product ions, providing a highly selective and sensitive detection method known as Multiple Reaction Monitoring (MRM).[7]

Visualizing the Workflow

The overall analytical process can be visualized as a streamlined workflow from sample receipt to data analysis.

Caption: Workflow for the quantification of picolinic acid in human plasma.

Detailed Experimental Protocol

Materials and Reagents

-

Picolinic Acid (≥98% purity)

-

Picolinic Acid-d4 (≥98% purity, deuterated internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

Human Plasma (sourced ethically and stored at -80°C)

Preparation of Standards and Internal Standard Solutions

-

Picolinic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of picolinic acid and dissolve it in 10 mL of methanol.[1]

-

Picolinic Acid Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These standards should cover a linear range of 8 to 400 nmol/L.[1][7]

-

Picolinic Acid-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of picolinic acid-d4 and dissolve it in 1 mL of methanol.[1]

-

Picolinic Acid-d4 Internal Standard Working Solution (1 µg/mL): Dilute 100 µL of the picolinic acid-d4 stock solution to 100 mL with a 50:50 (v/v) mixture of acetonitrile and water.[1]

Sample Preparation Protocol

-

Thaw human plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the human plasma sample.

-

Add 10 µL of the 1 µg/mL picolinic acid-d4 internal standard working solution to each plasma sample, quality control sample, and calibration standard.

-

To precipitate the plasma proteins, add 300 µL of ice-cold acetonitrile.[1]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a new clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A: 2% Mobile Phase B).[1]

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation can be performed using a standard HPLC or UHPLC system. The following conditions have been shown to be effective for the separation of picolinic acid:

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol mixture |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

| Gradient Elution | A typical gradient would start with a high aqueous phase (e.g., 98% A) and ramp up the organic phase (B) to elute the analyte, followed by a re-equilibration step.[1] |

Mass Spectrometry Parameters

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Spray Voltage | 4400 V[8] |

| Ion Transfer Capillary Temp. | 350°C[8] |

| Collision Gas | Argon |

The MRM transitions for picolinic acid and its internal standard are crucial for the selectivity of the method. These are determined by infusing the pure compounds into the mass spectrometer and optimizing the precursor and product ions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Picolinic Acid | 124 | 78 |

| Picolinic Acid-d4 | 128 | 82 |

Table based on data from BenchChem and Midttun et al.[1][7]

The primary fragmentation pathway for picolinic acid involves the loss of the carboxylic acid group as CO₂ and H₂O, leading to the product ion at m/z 78.[9]

Data Analysis and Quantification

The quantification of picolinic acid is achieved by constructing a calibration curve. This is done by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. A linear regression analysis is then applied to the calibration curve. The concentration of picolinic acid in the unknown samples is then calculated from their measured peak area ratios using the regression equation.

Caption: Logic for quantification using a calibration curve.

Method Performance and Validation

A robust LC-MS/MS method for quantitative bioanalysis should be validated according to regulatory guidelines. Key validation parameters include:

| Parameter | Typical Acceptance Criteria |

| Linearity Range | 8 - 400 nmol/L[1][7] |

| Correlation Coefficient (r²) | ≥ 0.99[7] |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 5[7] |

| Within-day Precision (CV) | < 15% |

| Between-day Precision (CV) | < 15% |

| Accuracy (% Recovery) | 85-115% |

This method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it suitable for high-throughput analysis in clinical and research settings.

Advanced Considerations and Alternative Approaches

While the described reversed-phase LC-MS/MS method is robust and widely applicable, certain scenarios may benefit from alternative strategies:

-

Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that are poorly retained on C18 columns, HILIC can be an effective alternative.[10] Zwitterionic HILIC stationary phases, in particular, can offer unique selectivity for polar analytes like picolinic acid.[11][12]

-

Derivatization: In cases where higher sensitivity is required, derivatization can be employed to improve the ionization efficiency of picolinic acid.[8][13][14] For instance, esterification of the carboxylic acid group can enhance its response in positive ESI mode.[5][15]

-

Sample Preparation: For particularly challenging matrices or when lower detection limits are needed, more rigorous sample preparation techniques like solid-phase extraction (SPE) can be implemented to further reduce matrix effects.[16]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive platform for the quantification of picolinic acid in biological matrices. The use of a stable isotope-labeled internal standard, coupled with a straightforward sample preparation protocol and selective MRM detection, ensures data of the highest quality. This method is a valuable tool for researchers investigating the role of the kynurenine pathway in health and disease, as well as for professionals in the field of drug development.

References

-

Zang, et al. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Enzymology. Available from: [Link]

-

Higashi, T., et al. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Available from: [Link]

-

SIELC Technologies. Separation of Ethyl picolinate on Newcrom R1 HPLC column. Available from: [Link]

-

Tang, K., et al. Picolinic acid as a matrix for laser mass spectrometry of nucleic acid and proteins. ResearchGate. Available from: [Link]

-

Fuertig, R., et al. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis. Available from: [Link]

-

Miliadis, G., et al. Two-step derivatization procedures for the ionization enhancement of anabolic steroids in LC-ESI-MS for doping control analysis. ResearchGate. Available from: [Link]

-

Midttun, Ø., et al. Supplementary data on method for analysis of Picolinic acid (Pic). Available from: [Link]

-

Iinuma, F., et al. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research. Available from: [Link]

-

A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performace liquid chromatography. ResearchGate. Available from: [Link]

-

Kataoka, H. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

Dazzi, C., et al. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]

-

Tang, K., et al. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid Communications in Mass Spectrometry. Available from: [Link]

-

Al-Dirbashi, O. Y., et al. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography B. Available from: [Link]

-

New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. Available from: [Link]

-

Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization. FAO AGRIS. Available from: [Link]

-

Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II) picolinate as internal standard. ResearchGate. Available from: [Link]

-

Dame, A. D., et al. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts. Analytical Chemistry. Available from: [Link]

-

Derivatization in Liquid Chromatography for Mass Spectrometric Detection. ResearchGate. Available from: [Link]

-

Wyndham, K. D., et al. Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic-inorganic particles. Journal of Chromatography A. Available from: [Link]

-

A validated UHPLC-MS method for tryptophan metabolites. Molnar Institute. Available from: [Link]

-

Picolinic acid, TMS derivative. NIST WebBook. Available from: [Link]

-

Chromatogram of chromium(III) picolinate, concentration: 10 µg mL... ResearchGate. Available from: [Link]

-

Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. ResearchGate. Available from: [Link]

-

Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. LCGC Europe. Available from: [Link]

-

Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. The Nest Group. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Picolinic Acid. SIELC Technologies. Available from: [Link]

-

HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available from: [Link]

-

The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International. Available from: [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. Available from: [Link]

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available from: [Link]

-

Improving sample preparation for LC-MS/MS analysis. News-Medical.net. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ddtjournal.com [ddtjournal.com]

- 4. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molnar-institute.com [molnar-institute.com]

- 6. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. usercontent.one [usercontent.one]

- 8. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. nestgrp.com [nestgrp.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

Application Note: Dosimetry & Pharmacological Characterization of Methyl 5-(1-aminocyclopropyl)picolinate

[1][2][3][4]

Executive Summary

Methyl 5-(1-aminocyclopropyl)picolinate is a critical pharmacophore and synthetic intermediate for Mitapivat (AG-348) , a first-in-class allosteric activator of pyruvate kinase M2 (PKM2).[1][2][3][4] While often used as a building block, its evaluation in in vitro studies requires rigorous dosimetry to distinguish between nominal media concentration and effective intracellular pharmacological dose.[4]

This guide defines "Dosimetry" in this context as a dual-modality workflow:

Physicochemical Profile & Handling

Before initiating dosimetry protocols, the compound's stability and solubility must be standardized to prevent precipitation-induced dosing errors.[2][3][4]

| Parameter | Specification | Application Note |

| Molecular Weight | ~192.21 g/mol | Small molecule, high permeability potential.[1][2][4] |

| Target | Pyruvate Kinase M2 (PKM2) | Allosteric site binder (tetramer stabilizer).[2][3][4][5] |

| Solubility | DMSO (>50 mg/mL) | Critical: Avoid aqueous stock storage.[1][2][3][4] Hydrolysis risk of methyl ester.[2][3][4] |

| Stability | Hygroscopic | Store at -20°C under desiccated conditions.[1][2][3][4] |

| Stock Solvent | Anhydrous DMSO | Use fresh DMSO to prevent methyl ester hydrolysis to the acid form.[2][3][4] |

Protocol A: Pharmacological Dosimetry (PKM2 Activation Assay)

Objective: To determine the AC50 (Concentration required for 50% maximal activation) of the compound using a coupled enzyme assay. This establishes the "effective pharmacological dose."[2][3][4]

Mechanistic Logic

The compound functions by binding to the PKM2 dimer interface, stabilizing the active tetrameric conformation.[4][5] This activity is measured indirectly via the depletion of NADH in a lactate dehydrogenase (LDH) coupled reaction.[4][6]

Reaction Cascade:

-

PKM2 Step: Phosphoenolpyruvate (PEP) + ADP

Pyruvate + ATP[2][3][4] -

Readout Step: Pyruvate + NADH + H

Reagents & Setup

-

Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl

. -

Substrates: PEP (0.5 mM), ADP (0.1 mM - Note: kept subsaturating to sensitize the assay to activators).

-

Reporter: NADH (0.2 mM), LDH (2 units/mL).

-

Enzyme: Recombinant human PKM2 (10 nM final).

Step-by-Step Workflow

-

Compound Preparation (Dosing Grid):

-

Reaction Assembly (384-well plate):

-

Kinetic Readout:

-

Data Analysis:

Protocol B: Cellular Mass Dosimetry (Intracellular Uptake)[4]

Objective: To validate that the "nominal dose" (concentration in media) correlates with the "delivered dose" (intracellular concentration), confirming cell permeability of the methyl ester.

Experimental Design

Workflow

-

Incubation:

-

Quenching & Extraction:

-

Aspirate media and wash 3x with ice-cold PBS (removes extracellular drug).[1][2][3][4]

-

Add 500

L 80:20 Methanol:Water (-80°C) to lyse cells and quench metabolism.[1][2][3][4] -

Scrape cells and transfer to centrifuge tubes.[2][3][4] Vortex 1 min.

-

Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

-

Quantification (LC-MS/MS):

Visualizing the Mechanism & Workflow

The following diagram illustrates the allosteric activation logic and the parallel dosimetry workflows.

Caption: Dual dosimetry workflow showing the mechanistic activation of PKM2 (Top) and the mass transport quantification pathway (Bottom).

Critical Analysis & Troubleshooting

The "Methyl Ester" Factor

-

Prodrug vs. Active: The methyl ester group may be hydrolyzed intracellularly to the acid form (5-(1-aminocyclopropyl)picolinic acid).[1][2][3][4]

-

Dosimetry Implication: In LC-MS/MS (Protocol B), you must monitor both the parent methyl ester and the acid metabolite.[2][3][4] If the acid accumulates but the ester disappears, the compound acts as a prodrug.[4]

-

Adjustment: Synthesize the acid form as a standard for MS quantification to calculate the "Total Active Species" dose.

Radiotracer Potential (Advanced Dosimetry)

If this compound is being developed as a PET tracer (e.g., using Carbon-11 Methyl Iodide to methylate the acid precursor):

References

-

Kung, C., et al. (2012).[2][3][4] "Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy."[2][3][4] Chemistry & Biology, 19(9), 1187-1198.[2][3][4] Link

-

Anastasiou, D., et al. (2012).[2][3][4] "Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis."[2][3][4][7][8] Nature Chemical Biology, 8, 839–847.[2][4] Link

-

Grace, R.F., et al. (2019).[2][3][4] "Safety and Efficacy of Mitapivat in Pyruvate Kinase Deficiency." New England Journal of Medicine, 381, 933-944.[2][4] Link[2][3][4]

-

Cohen, J.M., et al. (2015).[2][3][4] "The ISDD Model: In Vitro Sedimentation, Diffusion and Dosimetry for Nanotoxicology." Particle and Fibre Toxicology, 12(1). (Relevant for mass transport principles). Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 5-aminopicolinate hydrochloride | C7H9ClN2O2 | CID 73554701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mitapivat - Wikipedia [en.wikipedia.org]

- 5. PKM2 Activators | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyruvate kinase M2 activators suppress tumour formation - ecancer [ecancer.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-(1-aminocyclopropyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of Methyl 5-(1-aminocyclopropyl)picolinate. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. As a Senior Application Scientist, this resource is designed to provide you with field-proven insights grounded in scientific principles to streamline your purification workflows and enhance the purity of your final product.

This compound possesses a unique combination of a picolinate ester and a primary aminocyclopropane moiety. This structure presents specific purification challenges, including potential instability, a propensity for side reactions, and the presence of structurally similar impurities. This guide will equip you to anticipate and overcome these hurdles.

I. Understanding the Molecule: Key Physicochemical Properties and Stability

A thorough understanding of the target molecule's properties is fundamental to developing a robust purification strategy.

| Property | Implication for Purification |

| Structure | Contains a basic amino group and a picolinate ester, making it susceptible to both acidic and basic conditions. The strained cyclopropyl ring can also influence reactivity. |

| Solubility | Expected to have moderate polarity. Solubility will vary in different organic solvents and aqueous systems, which is key for selecting appropriate chromatography and recrystallization solvents. |

| Stability | The ester linkage is prone to hydrolysis, especially under acidic or basic conditions. The aminocyclopropyl group is generally stable, but the primary amine can be reactive. |

Diagram: Key Structural Features and Potential Lability

Caption: Key purification challenges associated with the structure of this compound.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during purification in a practical Q&A format.

A. Column Chromatography

Question 1: My compound is streaking or tailing on the silica gel column. What's causing this and how can I fix it?

Answer: Tailing of basic compounds like this compound on silica gel is a common issue. The primary cause is the interaction of the basic amino group with the acidic silanol groups on the silica surface. This strong interaction leads to poor peak shape and inefficient separation.

Causality: The lone pair of electrons on the nitrogen atom of the primary amine can form strong hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica gel. This interaction retards the movement of the compound down the column, causing it to "stick" and then slowly elute, resulting in a tailed peak.

Solutions:

-

Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to compete with your compound for the active sites on the silica gel.

-

Triethylamine (Et₃N): A common choice. Start with 0.1-1% (v/v) triethylamine in your eluent. The triethylamine will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.

-

Ammonia Solution: A solution of 7N ammonia in methanol can also be used as a modifier, typically at 1-2% of the mobile phase.

-

-

Use of a Different Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase.

-

Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

-

Amine-functionalized silica: This specialized stationary phase has amine groups bonded to the silica surface, which effectively shields the acidic silanol groups and improves the chromatography of basic compounds.[1]

-

Question 2: I'm having difficulty separating my product from a very similar, less polar impurity. How can I improve the resolution?

Answer: Achieving good resolution between structurally similar compounds requires optimizing the selectivity of your chromatographic system.

Causality: The selectivity (α) in chromatography is a measure of the separation between two peaks. It is influenced by the nature of the stationary phase, the mobile phase, and the temperature. For closely eluting compounds, small changes in these parameters can have a significant impact on resolution.

Solutions:

-

Solvent System Optimization:

-

Gradient Elution: A shallow gradient of a more polar solvent in a less polar solvent can effectively separate compounds with similar polarities.

-

Solvent Selectivity: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Different solvents interact differently with the analytes and the stationary phase, which can alter the elution order and improve separation.

-

-

Column Parameters:

-

Smaller Particle Size: Using a column packed with smaller silica gel particles will increase the column efficiency (number of theoretical plates) and can improve resolution.

-

Longer Column: A longer column provides more surface area for interaction, which can also lead to better separation.

-

-

Temperature: Running the column at a slightly lower temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase.

B. Recrystallization

Question 3: I'm struggling to find a suitable solvent for recrystallization. My compound either dissolves completely or not at all.

Answer: Finding the ideal recrystallization solvent is often a process of trial and error. The perfect solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

Causality: Recrystallization works on the principle of differential solubility. The desired compound should be highly soluble in the hot solvent, while the impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).

Solvent Selection Strategy:

-

"Like Dissolves Like": Start by considering the polarity of your molecule. This compound has both polar (amine, ester, pyridine ring) and non-polar (cyclopropyl) features, suggesting a solvent of intermediate polarity might work well.

-

Solvent Screening:

-

Use small test tubes to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

-

Good Single Solvents to Try:

-

Ethyl acetate

-

Isopropyl alcohol

-

Acetonitrile

-

Toluene

-

-

Solvent Pairs: If no single solvent is ideal, a two-solvent system can be very effective. In this technique, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the good solvent to redissolve the solid and allow the solution to cool slowly.

-

Potential Solvent Pairs:

-

Ethyl acetate / Hexanes

-

Methanol / Diethyl ether

-

Dichloromethane / Hexanes

-

-

-

Question 4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if the solution is supersaturated to a high degree. The compound comes out of solution as a liquid instead of a solid.

Solutions:

-

Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

-

Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a lower boiling point.

-

Add Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, saturated solution can induce crystallization.

-

Scratch the Inside of the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.

-

Increase the Volume of Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to dissolve it, and then allow it to cool slowly again.

C. Product Stability

Question 5: I'm observing the formation of a more polar impurity during my aqueous work-up. What is likely happening?

Answer: The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-(1-aminocyclopropyl)picolinic acid).

Causality: The ester group in your molecule is susceptible to hydrolysis under both acidic and basic conditions. During an aqueous work-up, exposure to even mild acids or bases can initiate this process. The resulting carboxylic acid is significantly more polar than the starting ester and will appear as a new spot on a TLC plate.

Preventative Measures:

-

Maintain Neutral pH: Conduct your aqueous work-up as close to neutral pH as possible.

-

Use Mild Reagents: If you need to neutralize acidic or basic solutions, use mild reagents like a saturated solution of sodium bicarbonate (for acids) or dilute acetic acid (for bases). Avoid strong acids and bases.

-

Minimize Contact Time: Perform extractions and washes quickly to reduce the time your compound is in contact with the aqueous phase.

-

Work at Low Temperatures: Performing the work-up in an ice bath can significantly slow down the rate of hydrolysis.

-

Brine Wash: After aqueous extraction, wash the organic layer with a saturated sodium chloride solution (brine) to remove dissolved water before drying with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter in my crude this compound?

A1: The impurity profile will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

-

Starting Materials: Unreacted starting materials are a common source of impurities.

-

Hydrolysis Product: 5-(1-aminocyclopropyl)picolinic acid, formed from the hydrolysis of the methyl ester.

-

Byproducts from Picolinate Synthesis: If the picolinate ring is synthesized, you might encounter regioisomers or over-oxidized products. For example, in syntheses starting from lutidine derivatives, impurities like unreacted lutidine or dicarboxylic acids can be present.[2]

-

Byproducts from Aminocyclopropane Synthesis: The synthesis of the aminocyclopropane moiety can sometimes lead to cis/trans isomers or ring-opened byproducts. The diastereoselectivity of cyclopropanation reactions can be sensitive to reaction conditions.[1]

-

Reagents and Catalysts: Residual reagents or catalysts from the reaction can also be present.

Q2: What analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or ammonium hydroxide, is a good starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to identify impurities by their mass-to-charge ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your compound and can also be used to detect and quantify impurities if their signals do not overlap with those of the product.

-

Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the purity and to monitor the progress of a purification.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: While specific toxicity data for this compound may be limited, it is prudent to handle it with the standard precautions for any research chemical. The cyclopropylamine moiety suggests that the compound may be volatile and could have a pungent odor.[3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

IV. Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel

-

Column Packing:

-

Select an appropriately sized column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

-

Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.

-

Carefully load the sample onto the top of the packed column.

-

-

Elution:

-

Begin eluting with the initial mobile phase.

-

If using a gradient, gradually increase the polarity of the mobile phase. For this compound, a gradient of ethyl acetate in hexanes with 0.5% triethylamine is a good starting point.

-

-

Fraction Collection:

-

Collect fractions and monitor their composition by TLC.

-

-

Product Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Protocol 2: General Procedure for Recrystallization

-

Solvent Selection:

-

In a small test tube, add a few milligrams of the crude product and a few drops of a potential recrystallization solvent.

-

Observe the solubility at room temperature.

-

If it is insoluble, heat the mixture to boiling. If the solid dissolves, it is a potential solvent.

-

Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent.

-

-

Dissolution:

-

In an Erlenmeyer flask, add the crude solid and the chosen solvent.

-

Heat the mixture with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Crystal Collection and Washing:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven or in a desiccator.

-

V. Visualization of a Typical Purification Workflow

Sources

- 1. biotage.com [biotage.com]

- 2. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Purification and Characterization of 1-Aminocyclopropane-1-Carboxylate N-Malonyltransferase from Etiolated Mung Bean Hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]

"stability issues of Methyl 5-(1-aminocyclopropyl)picolinate in solution"

Technical Support Center: Methyl 5-(1-aminocyclopropyl)picolinate

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you generate reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a complex organic molecule featuring a picolinate ester and a strained aminocyclopropyl ring. Such structures are often investigated in medicinal chemistry and drug discovery. The stability of any compound in solution is paramount for experimental success.[1] Degradation can lead to a decrease in the concentration of the active compound, the appearance of unknown impurities that may interfere with assays, and ultimately, to inconsistent and unreliable results.[2][3] An early understanding of a compound's stability profile is crucial for developing robust assays and formulations.[1]

Q2: What are the primary potential degradation pathways for this molecule in solution?

Based on its structure, this compound has two primary points of potential instability:

-

Hydrolysis of the Methyl Ester: The picolinate ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 5-(1-aminocyclopropyl)picolinic acid and methanol.[4] The rate of this hydrolysis can be influenced by pH, temperature, and the presence of metal ions, which can catalyze the reaction.[5][6][7]

-

Reactivity of the Aminocyclopropyl Group: The aminocyclopropyl moiety is a strained ring system. While generally stable, strained rings can be susceptible to opening under certain conditions. The primary amine also presents a potential site for oxidative degradation or other reactions, especially in the presence of reactive oxygen species or certain metal catalysts.[8][9]

Q3: What are the best general practices for preparing and storing solutions of this compound?

To minimize degradation, follow these guidelines:

-

Solvent Selection: Start with high-purity, anhydrous solvents if possible. For aqueous buffers, use freshly prepared solutions and consider degassing them to remove dissolved oxygen.

-

pH Control: Prepare solutions in a buffer system that maintains a pH close to neutral (pH 6-7.5), unless your experimental conditions require otherwise. Avoid strongly acidic or alkaline conditions.

-

Temperature: Prepare stock solutions at room temperature but store them at low temperatures (e.g., 2-8°C or -20°C for long-term storage) to slow down potential degradation reactions.[10] Minimize freeze-thaw cycles.

-

Light Protection: Store solutions in amber vials or protect them from light to prevent potential photolytic degradation.

-

Use Freshly Prepared Solutions: Whenever possible, use freshly prepared dilutions for your experiments. Avoid using aged solutions for critical assays.

Troubleshooting Guide

Q1: My biological assay results are inconsistent, especially between experiments run on different days. Could compound degradation be the cause?

Answer: Yes, this is a classic sign of compound instability. If the compound degrades in your stock solution or in the assay medium over time, the effective concentration will decrease, leading to variable results.

Troubleshooting Steps:

-

Time-Course Stability Check: Prepare a fresh solution of your compound in the exact assay buffer you use.

-